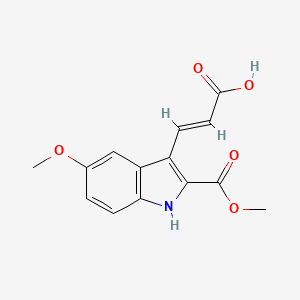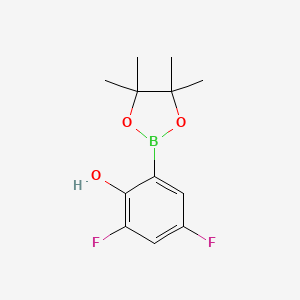
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Descripción general
Descripción
“2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It has a molecular weight of 256.05 and a molecular formula of C12H15BF2O3 . The IUPAC name for this compound is 2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
Molecular Structure Analysis
The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached . The compound also contains two fluorine atoms attached to the phenol ring .Chemical Reactions Analysis
The compound is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It also participates in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .Physical And Chemical Properties Analysis
The compound is a pale yellow to brown liquid . It has a molecular weight of 256.05 and a molecular formula of C12H15BF2O3 . The compound’s InChI code is 1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6,16H,1-4H3 .Aplicaciones Científicas De Investigación
Another type of fluorophores, BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), has its own characteristic features and is being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
Functional fluorophores represent an emerging research field, distinguished by their diverse applications, especially in sensing and cellular imaging . They have been used in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity .
-
Semiconductor Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years. While the specific use of “2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” in this field is not mentioned, it’s possible that similar compounds could be used in the development of new photocatalysts.
-
Building Blocks in Chemical Synthesis : The compound is listed as a building block, which suggests it could be used in the synthesis of more complex molecules. Building blocks are often used in fields like medicinal chemistry, where they can be used to construct drug molecules.
-
Fluorescent Dye Synthesis : The compound shares some similarities with the core compound of the BODIPY fluorescent dye class. Fluorescent dyes have a wide range of applications, including biological imaging, chemical sensing, and photodynamic therapy.
-
Semiconductor Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years. While the specific use of “2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” in this field is not mentioned, it’s possible that similar compounds could be used in the development of new photocatalysts.
-
Building Blocks in Chemical Synthesis : The compound is listed as a building block, which suggests it could be used in the synthesis of more complex molecules. Building blocks are often used in fields like medicinal chemistry, where they can be used to construct drug molecules.
-
Fluorescent Dye Synthesis : The compound shares some similarities with the core compound of the BODIPY fluorescent dye class. Fluorescent dyes have a wide range of applications, including biological imaging, chemical sensing, and photodynamic therapy.
Propiedades
IUPAC Name |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKTJYRVGXRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



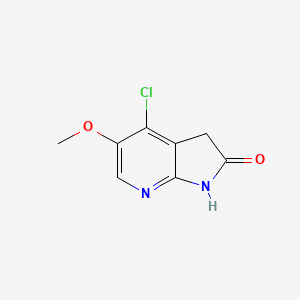
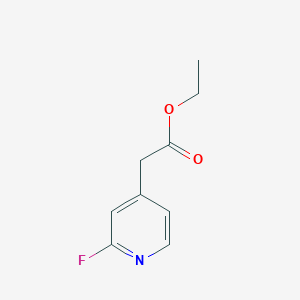
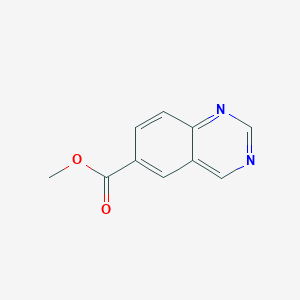
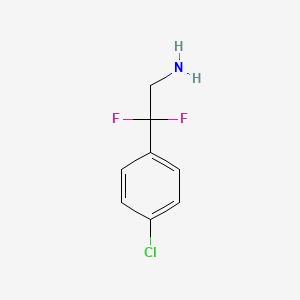
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)
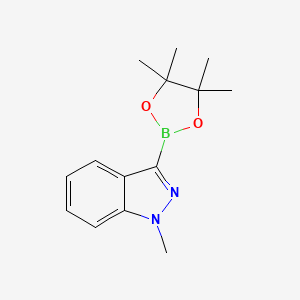
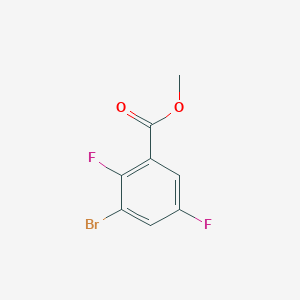
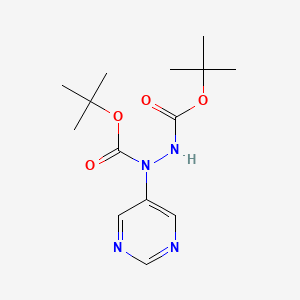
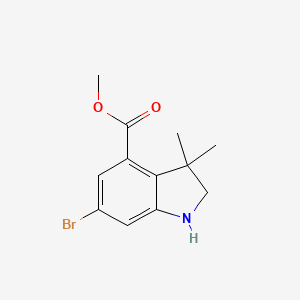
![Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1430894.png)
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1430895.png)
![Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1430896.png)
